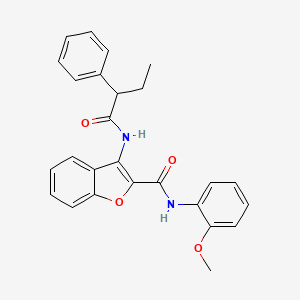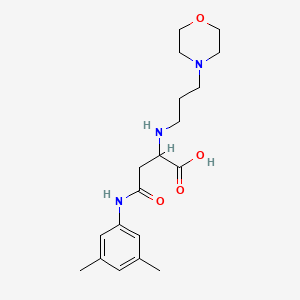![molecular formula C17H16ClN5O3S B2431663 2-(2-((3-(4-クロロフェニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)チオ)アセトアミド)酢酸エチル CAS No. 852373-39-8](/img/structure/B2431663.png)
2-(2-((3-(4-クロロフェニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)チオ)アセトアミド)酢酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C17H16ClN5O3S and its molecular weight is 405.86. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです!2-(2-((3-(4-クロロフェニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)チオ)アセトアミド)酢酸エチルの科学研究における用途について包括的な分析を示します。
抗がん研究
2-(2-((3-(4-クロロフェニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)チオ)アセトアミド)酢酸エチルは、がん細胞の増殖を阻害する能力から、抗がん研究において可能性を示しています。 研究によると、トリアゾロピリダジン部分を有する化合物は、アポトーシスを誘導し、細胞分裂に関与する重要なシグナル伝達経路を阻害することで、がん細胞の増殖を阻害する可能性があります .
抗菌活性
この化合物は、その抗菌特性について調査されています。クロロフェニル基とトリアゾロピリダジン基の存在は、さまざまな細菌や真菌病原体に対するその有効性に貢献しています。 研究により、この化合物は、新しい抗生物質の開発に役立つ可能性のある、広域スペクトル抗菌剤であることが実証されています .
抗炎症用途
2-(2-((3-(4-クロロフェニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)チオ)アセトアミド)酢酸エチルは、その抗炎症効果について研究されています。この化合物は、プロ炎症性サイトカインの産生を阻害し、さまざまなモデルにおける炎症を軽減することができます。 これは、関節炎や炎症性腸疾患などの炎症性疾患の治療のための候補となります.
神経保護効果
研究では、この化合物の神経保護特性が調査されています。この化合物は、アルツハイマー病やパーキンソン病などの神経変性疾患に共通する、酸化ストレスやアポトーシスからニューロンを保護することが判明しています。 これは、これらの疾患の治療法開発におけるその可能性を示唆しています .
薬物動態研究
2-(2-((3-(4-クロロフェニル)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-6-イル)チオ)アセトアミド)酢酸エチルは、吸収、分布、代謝、排泄(ADME)特性を理解するための薬物動態研究で使用されています。これらの研究は、化合物が薬物候補として適しているかどうかを判断するために不可欠です。
抗がん研究の例。 抗菌活性の例。抗炎症用途の例。 神経保護効果の例。 : 抗酸化作用の例。 : 酵素阻害の例。 : 抗ウイルス研究の例。 : 薬物動態研究の例。
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds interact with various targets, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core allow it to make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
These could include pathways related to the enzymes mentioned above, as well as pathways related to cancer, inflammation, and microbial infections .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the potential bioavailability of the compound.
Result of Action
Given the diverse pharmacological activities of similar compounds, the effects could include inhibition of enzyme activity, suppression of microbial growth, reduction of inflammation, and inhibition of cancer cell proliferation .
特性
IUPAC Name |
ethyl 2-[[2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O3S/c1-2-26-16(25)9-19-14(24)10-27-15-8-7-13-20-21-17(23(13)22-15)11-3-5-12(18)6-4-11/h3-8H,2,9-10H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYRAEOTNXZWHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)Cl)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2431581.png)

![N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B2431587.png)

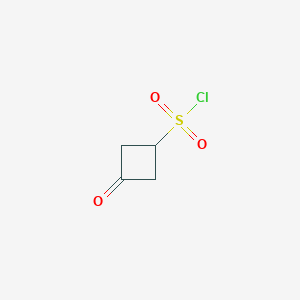
![2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2431590.png)
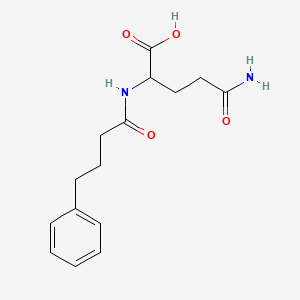
![7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2431593.png)
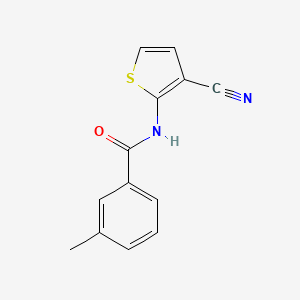
![ethyl 3-carbamoyl-2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2431595.png)

![3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
